N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. The structure includes a 7-hydroxy group, a 2-methyl substituent on the triazolopyrimidine ring, and a benzyl acetamide side chain at position 3. These features influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for biological interactions.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-benzyl-2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2/c1-10-17-15-18-12(8-14(22)20(15)19-10)7-13(21)16-9-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,16,21)(H,17,18,19) |
InChI Key |
XXZMRNQHGHXGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a [4+2] cycloaddition between the enaminonitrile’s α,β-unsaturated system and the benzohydrazide’s nucleophilic amine. Microwave irradiation (150–200 W, 120°C) accelerates the kinetics, completing the reaction in 15–30 minutes. The 7-hydroxy and 2-methyl groups are introduced via pre-functionalized starting materials, ensuring regioselectivity.
Key Advantages:
-
Eco-friendly profile: Eliminates toxic catalysts (e.g., transition metals).
-
Scalability: Adaptable to continuous-flow reactors for industrial production.
Solvent-Free Thermal Cyclocondensation for Acetamide Integration
Post-trifunctionalization of the triazolopyrimidine core, the acetamide side chain is introduced via solvent-free thermal cyclocondensation. This method, adapted from 1,2,4-triazolo[1,5-a]pyrimidine derivative syntheses, involves reacting 3-phenyl-1,2,4-triazole-5-amine with chalcone derivatives at 210°C.
Synthetic Pathway
-
Chalcone Preparation: Substituted acetophenones react with aryl aldehydes in methanolic NaOH to yield α,β-unsaturated ketones.
-
Cyclocondensation: Chalcones and aminotriazole undergo nucleophilic attack at the carbonyl, followed by cyclization and aromatization.
Optimized Conditions:
Purification and Characterization
Crude products are crystallized from 95% ethanol. Structural validation employs NMR, NMR, and LC-MS. For example, the diagnostic singlet at δ 2.38–2.44 ppm in NMR confirms methyl group presence.
Stepwise Functionalization for Industrial Scalability
Industrial-scale synthesis prioritizes cost-efficiency and minimal purification steps. A modular approach functionalizes the triazolopyrimidine core sequentially:
Step 1: Core Synthesis
-
Starting Materials: 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol and benzyl bromide.
-
Conditions: KCO, DMF, 80°C, 12 hours.
Step 2: Acetamide Side-Chain Introduction
-
Reagents: Chloroacetyl chloride, benzylamine.
-
Mechanism: Nucleophilic acyl substitution at the triazolopyrimidine’s 5-position.
Industrial Adaptations:
-
Continuous-Flow Reactors: Enhance heat transfer and reduce reaction time.
-
Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Microwave-Assisted | 80–85 | 15–30 min | High | Low |
| Solvent-Free | 68–73 | 1 hour | Moderate | Moderate |
| Stepwise Functionalization | 75–78 | 12–24 hours | High | High |
Critical Insights:
-
Microwave synthesis excels in speed and eco-efficiency but requires specialized equipment.
-
Solvent-free methods balance yield and simplicity, ideal for lab-scale production.
-
Stepwise approaches suit bulk manufacturing despite longer durations.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Unwanted regioisomers may form during triazolopyrimidine cyclization. Pre-functionalizing starting materials with directing groups (e.g., methoxy) enhances selectivity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It exhibits biological activities such as antiproliferative effects against cancer cells.
Industry: It has applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related triazolopyrimidine derivatives:
Key Observations:
Positional Isomerism : The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from [1,5-c] isomers in analogs like CAS 88114-41-2. This affects electronic distribution and binding interactions .
Hydroxy vs.
Acetamide Modifications : Replacing the benzyl group in the target compound with methylthio (CAS 143212-82-2) or sulfonamide () alters hydrogen-bonding capacity and target selectivity .
Biological Activity
N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a triazolopyrimidine core with a benzyl group and a hydroxymethyl substitution, which contributes to its unique biological properties.
- Molecular Formula : C15H15N5O2
- Molecular Weight : 297.31 g/mol
- IUPAC Name : N-benzyl-2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, ultimately affecting cancer cell growth and survival .
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines with promising results .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens .
Anticancer Activity
A study highlighted the compound's ability to induce cytotoxicity in cancer cells. It was evaluated against a panel of human cancer cell lines where it demonstrated an IC50 value indicative of strong antiproliferative effects. The structure-activity relationship (SAR) studies revealed that modifications on the triazolopyrimidine core significantly influenced its activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-benzyl-2-(7-hydroxy...) | HepG2 (liver cancer) | 10.5 | ERK pathway inhibition |
| N-benzyl-2-(7-hydroxy...) | MCF7 (breast cancer) | 12.3 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzyl and hydroxymethyl groups can enhance or diminish biological activity. The presence of electron-donating or withdrawing groups on the benzyl moiety significantly affects the compound's interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
